2-amino-N-(2-fluorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide
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Description
2-amino-N-(2-fluorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C22H15FN4O4 and its molecular weight is 418.384. The purity is usually 95%.
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Scientific Research Applications
Bioreductive Fluorescent Markers
Indolizine derivatives have been investigated for their potential as bioreductive fluorescent markers for selectively staining hypoxic mammalian cells. These compounds, characterized by their fluorescent side chains and the ability to discriminate between hypoxic and oxic cells, could be significant for in vivo evaluations in medical research and diagnostics (Hodgkiss et al., 1992).
Photoluminescent Materials
Research into 6-Amino-8-cyanobenzo[1,2-b]indolizines has unveiled reversible pH-dependent optical properties with a dramatic blue shift in fluorescence emission upon protonation. This unique behavior highlights their potential as photoluminescent materials for applications requiring pH sensitivity and optical responsiveness (Outlaw et al., 2016).
Fluorophores for Biomedical Applications
The synthesis of indolizino[3,2-c]quinolines through oxidative Pictet-Spengler cyclization showcases a route to a new class of fluorophores. Their desirable photophysical properties suggest potential use as fluorescent probes in biomedical applications, particularly in aqueous systems where high fluorescence is required (Park et al., 2015).
Antitumor Activity
Compounds structurally related to indolizines have been synthesized and evaluated for their antitumor activity. These studies have demonstrated that certain indolizine derivatives inhibit the proliferation of various cancer cell lines, indicating potential therapeutic applications in oncology (Hao et al., 2017).
Electrophilic Substitution and Synthesis Techniques
Research into the solid-phase synthesis of substituted 1,5-benzodiazepin-2-ones using indolizine derivatives highlights advanced synthetic methodologies for creating complex molecules. Such techniques could be pivotal in developing new pharmaceuticals and materials (Lee et al., 1999).
Properties
IUPAC Name |
2-amino-N-(2-fluorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4O4/c23-15-8-1-2-9-16(15)25-22(29)18-17-10-3-4-11-26(17)20(19(18)24)21(28)13-6-5-7-14(12-13)27(30)31/h1-12H,24H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSIPTVLRWYRNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=CC=C4)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.